2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13315311
InChI: InChI=1S/C18H14ClNO4/c1-23-12-8-6-11(7-9-12)16-17(22)13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h2-9H,10H2,1H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CCl
Molecular Formula: C18H14ClNO4
Molecular Weight: 343.8 g/mol

2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide

CAS No.:

Cat. No.: VC13315311

Molecular Formula: C18H14ClNO4

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide -

Specification

Molecular Formula C18H14ClNO4
Molecular Weight 343.8 g/mol
IUPAC Name 2-chloro-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]acetamide
Standard InChI InChI=1S/C18H14ClNO4/c1-23-12-8-6-11(7-9-12)16-17(22)13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h2-9H,10H2,1H3,(H,20,21)
Standard InChI Key FXJJJMJFVKLEPW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CCl
Canonical SMILES COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CCl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 4H-chromen-4-one (coumarin) core substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a 2-chloroacetamide moiety (Figure 1). Its molecular formula is C₁₈H₁₄ClNO₄, with a molar mass of 343.8 g/mol.

Key Functional Groups:

  • Lactone ring (4H-chromen-4-one)

  • 4-Methoxyphenyl (electron-donating methoxy group)

  • Chloroacetamide (reactive α-chloro substituent)

IUPAC Name

The systematic name, 2-chloro-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]acetamide, reflects its substitution pattern and functional groups.

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a multistep protocol:

  • Coumarin Core Formation: A Pechmann condensation of resorcinol with ethyl acetoacetate yields 4-methyl-7-hydroxycoumarin .

  • Chloroacetylation: Reaction of the coumarin intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) introduces the acetamide group .

  • Methoxy Substitution: Electrophilic aromatic substitution introduces the 4-methoxyphenyl group at the 3-position .

Example Reaction:

Coumarin intermediate+ClCH2COClBase2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide\text{Coumarin intermediate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide}

Analytical Data

TechniqueKey FindingsSource
IR (KBr)1724 cm⁻¹ (lactone C=O), 1656 cm⁻¹ (amide C=O), 643 cm⁻¹ (C-Cl)
¹H NMRδ 3.85 (s, 3H, OCH₃), δ 4.65 (s, 2H, CH₂Cl), δ 6.8–7.9 (m, 7H, aromatic)
Mass Specm/z 343.8 [M⁺], base peak at m/z 215 (coumarin fragment)

Biological Activities

Cholinesterase Inhibition

In Alzheimer’s disease research, this compound exhibits mixed-type inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • IC₅₀ (AChE): 0.24–0.25 μM (comparable to donepezil) .

  • Binding Sites: Interacts with both catalytic anionic (CAS) and peripheral anionic (PAS) sites .

Antimicrobial Properties

Derivatives show broad-spectrum activity:

PathogenMIC (μg/mL)Reference
S. aureus12.5
E. coli25
C. albicans50

Therapeutic Applications

Neurodegenerative Diseases

  • Alzheimer’s Disease: Dual AChE/BChE inhibition reduces amyloid-β aggregation .

  • Neuroprotection: Mitigates oxidative stress in PC12 cells (EC₅₀: 2.5 μM) .

Oncology

  • Telomerase Targeting: Disrupts telomerase assembly by reducing dyskerin expression .

  • Cell Cycle Arrest: Induces G2/M phase arrest in cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator